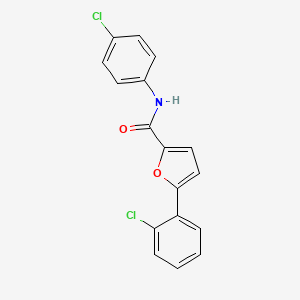
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole (NBD-BO) is a fluorescent dye that has been widely used in scientific research. It is a small molecule with a molecular weight of 337.38 g/mol and a chemical formula of C16H18N4O3. NBD-BO has unique chemical and physical properties that make it an ideal tool for various applications in biochemistry, cell biology, and biophysics.
作用機序
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole works by attaching to specific molecules and emitting fluorescent signals when excited by light. The fluorescent signals can be detected and measured using various techniques, including fluorescence microscopy and spectroscopy. The mechanism of action of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has no known biochemical or physiological effects on living organisms. It is a non-toxic molecule that can be used safely in laboratory experiments. However, it is important to handle 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole with care, as it is a flammable and potentially hazardous substance.
実験室実験の利点と制限
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has several advantages for laboratory experiments. It is a small molecule that can easily diffuse into cells and tissues, making it ideal for studying intracellular processes. It is also highly sensitive and can detect low concentrations of target molecules. However, 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has some limitations. It has a relatively short half-life and can be rapidly degraded in biological systems. Additionally, its fluorescent properties can be affected by environmental factors, such as pH and temperature.
将来の方向性
There are several future directions for the use of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole. These probes could be used to study a wide range of biological processes, including protein folding, enzyme activity, and cell signaling. Another area of interest is the development of new techniques for detecting and measuring fluorescent signals. These techniques could improve the sensitivity and accuracy of experiments using 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole and other fluorescent probes. Finally, there is a need for more research on the limitations of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole and how they can be overcome. This could lead to the development of new methods for using 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole in biological systems.
合成法
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of tert-butyl hydrazine with 4-nitrobenzaldehyde, followed by cyclization with cyanogen bromide. The final product is obtained through the reaction of the intermediate with tert-butyl chloroformate. The synthesis of 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is relatively simple and can be performed in a standard laboratory setting.
科学的研究の応用
5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole is widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of various molecules, including proteins, lipids, and nucleic acids. 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has also been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. Additionally, 5-tert-butyl-3-(4-nitrobenzyl)-1,2,4-oxadiazole has been used to study the dynamics of membrane trafficking and endocytosis.
特性
IUPAC Name |
5-tert-butyl-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,3)12-14-11(15-19-12)8-9-4-6-10(7-5-9)16(17)18/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGVEBGCLDOWJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)

![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B5867476.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5867487.png)
![N'-[(4-biphenylylacetyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5867488.png)
![4-fluoro-N-[(4-methyl-1-piperazinyl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5867492.png)

